N,N'-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
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Overview
Description
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with two carboxamide groups and two 2-methylphenyl groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the imidazole derivative with appropriate amines in the presence of coupling agents like carbodiimides.
Substitution with 2-Methylphenyl Groups: The final step involves the substitution of the imidazole ring with 2-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N4,N5-DIPHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure but lacks the methyl groups.
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar but with methyl groups at different positions.
Uniqueness
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of 2-methylphenyl groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-N,5-N-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-3-5-9-14(12)22-18(24)16-17(21-11-20-16)19(25)23-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
InChI Key |
GHNHUEZGSXJACD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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